2-(4-(methylthio)phenyl)-1H-imidazole
Overview
Description
Procysteine, also known as L-2-oxothiazolidine-4-carboxylic acid, is a modified form of the amino acid cysteine. It is a prodrug that is metabolized to cysteine intracellularly and has antioxidant properties. Procysteine is used in various scientific and medical applications due to its ability to promote glutathione synthesis, which is crucial for cellular protection against oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
Procysteine can be synthesized by reacting L-cysteine with triphosgene dissolved in toluene. The reaction is monitored for completeness, and the product is purified to achieve a high purity level of at least 99 to 99.5 percent .
Industrial Production Methods
Industrial production of procysteine involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
Procysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion to cysteine and its subsequent biological activities .
Common Reagents and Conditions
Oxidation: Procysteine can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products Formed
The major product formed from the metabolism of procysteine is cysteine, which plays a vital role in cellular antioxidant defense mechanisms .
Scientific Research Applications
Procysteine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other compounds and studying reaction mechanisms.
Biology: Investigated for its role in cellular protection against oxidative stress and its ability to enhance glutathione levels.
Medicine: Explored for its potential in treating conditions associated with oxidative stress, such as HIV infections and ventilator-associated pneumonia
Industry: Utilized in skincare formulations for its antioxidant properties.
Mechanism of Action
Procysteine is metabolized to cysteine intracellularly, which then contributes to the synthesis of glutathione. Glutathione is a critical antioxidant that protects cells from oxidative damage. The mechanism involves the conversion of procysteine to S-carboxy-L-cysteine, which spontaneously decarboxylates to L-cysteine, facilitating glutathione synthesis .
Comparison with Similar Compounds
Similar Compounds
Carbocisteine: Another cysteine derivative used as a mucolytic agent.
N-acetylcysteine: A well-known antioxidant and mucolytic agent.
L-cysteine: The natural amino acid from which procysteine is derived
Uniqueness of Procysteine
Procysteine is unique due to its stability and ability to be metabolized intracellularly to cysteine, providing a controlled release of cysteine for glutathione synthesis. This property makes it particularly valuable in research and therapeutic applications where oxidative stress is a concern .
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFJXFHLAXWHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623108 | |
Record name | 2-[4-(Methylsulfanyl)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115053-39-9 | |
Record name | 2-[4-(Methylsulfanyl)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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